molecular formula C9H5F3N2OS B8338131 6-Trifluoroacetamido-benzothiazole

6-Trifluoroacetamido-benzothiazole

Cat. No.: B8338131
M. Wt: 246.21 g/mol
InChI Key: AIMBIJOIEDNBTA-UHFFFAOYSA-N
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Description

6-Trifluoroacetamido-benzothiazole is a synthetic benzothiazole derivative offered as a high-purity reagent for research and development purposes. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of pharmacological activities and its presence in several clinically approved drugs . Benzothiazole derivatives have demonstrated significant potential in anticancer , antimicrobial , anti-inflammatory , and neuropharmacological research . Specifically, compounds based on the benzothiazole core have been investigated as multitarget-directed ligands for complex neurodegenerative diseases like Alzheimer's , as well as kinase inhibitors for oncology applications . The structural motif of this compound, incorporating a trifluoroacetamido group, is designed to modulate electronic properties and binding affinity towards biological targets, which may enhance metabolic stability and permeability in drug discovery efforts . This product is intended for laboratory research use only and is not classified or approved for use in humans or animals as a drug, diagnostic, or for any other application. Researchers are responsible for handling this compound in accordance with all applicable local and international regulations.

Properties

Molecular Formula

C9H5F3N2OS

Molecular Weight

246.21 g/mol

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H5F3N2OS/c10-9(11,12)8(15)14-5-1-2-6-7(3-5)16-4-13-6/h1-4H,(H,14,15)

InChI Key

AIMBIJOIEDNBTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C(F)(F)F)SC=N2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Biological Activity : Compounds with trifluoromethyl groups (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) are prioritized in drug discovery due to their balance of lipophilicity and metabolic stability, whereas trifluoroacetamido derivatives may require further toxicity profiling .
  • Safety Profiles: 2-Amino-6-(trifluoromethoxy)benzothiazole has documented safety data (GHS Category 4 for acute toxicity), while analogous trifluoroacetamido derivatives lack comprehensive hazard classifications .

Research Findings and Implications

Pharmacological Potential

Patent data highlight that trifluoromethyl-substituted benzothiazoles exhibit marked activity in modulating biological targets (e.g., kinases, GPCRs). For instance, N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide shows enhanced selectivity due to the methoxy-phenyl moiety, suggesting that substituent bulk and electronic effects critically influence binding . In contrast, the trifluoroacetamido group’s polarity may limit membrane permeability, necessitating structural optimization for drug development.

Preparation Methods

Cyclization of Substituted 2-Aminothiophenols

Methodology :
6-Nitrobenzothiazole is synthesized via cyclization of 2-amino-5-nitrothiophenol, followed by nitro-group reduction.

  • Step 1 : Nitration of 2-aminothiophenol yields 2-amino-5-nitrothiophenol.

    • Conditions : HNO₃/H₂SO₄ at 0–5°C.

    • Challenge : Thiol and amino groups require protection to prevent oxidation.

  • Step 2 : Cyclization with formic acid or phosgene forms 6-nitrobenzothiazole9.

    • Reagents : Formic acid (excess), reflux at 100°C for 6 h.

    • Yield : ~70%.

  • Step 3 : Catalytic hydrogenation reduces the nitro group to amine.

    • Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 h.

    • Yield : 85–90%.

Advantages : High regioselectivity.
Limitations : Multi-step process with sensitive intermediates.

Amination of 6-Chlorobenzothiazole

Methodology : Direct substitution of chlorine in 2-amino-6-chlorobenzothiazole via palladium-catalyzed coupling.

  • Conditions :

    • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

    • Base : Cs₂CO₃, toluene, 110°C, 24 h.

    • Ammonia Source : NH₃ (g) or LiHMDS.

    • Yield : 70–75%.

Advantages : Utilizes commercially available 2-amino-6-chlorobenzothiazole.
Limitations : Requires specialized catalysts and inert conditions.

Trifluoroacetylation of 6-Aminobenzothiazole

The amino group is acylated using trifluoroacetylating agents under basic conditions.

Trifluoroacetyl Chloride Method

Procedure :

  • Reagents : 6-Aminobenzothiazole (1 eq), trifluoroacetyl chloride (1.2 eq), triethylamine (2 eq).

  • Solvent : Dioxane or DCM.

  • Conditions : Reflux at 80°C for 3–4 h.

  • Workup : Precipitation with Na₂CO₃, filtration, and recrystallization (ethanol).

  • Yield : 80–85%.

Mechanism : Nucleophilic acyl substitution (Fig. 1).
Key Insight : Excess base neutralizes HCl, driving the reaction forward.

Trifluoroacetic Anhydride (TFAA) Method

Procedure :

  • Reagents : 6-Aminobenzothiazole (1 eq), TFAA (1.5 eq), pyridine (2 eq).

  • Solvent : DCM, room temperature, 2 h.

  • Workup : Aqueous wash (1M HCl), column chromatography (petroleum ether:ethyl acetate = 4:1).

  • Yield : 75–78%.

Advantages : Mild conditions, no gas evolution.
Comparison : Lower yield than acyl chloride method due to slower reactivity.

Alternative Microwave-Assisted Synthesis

Procedure :

  • Reagents : 6-Aminobenzothiazole, trifluoroacetic anhydride, triethylamine.

  • Conditions : Microwave irradiation (300 W, 100°C, 20 min).

  • Yield : 90%.

Benefits : Reduced reaction time (20 min vs. 3 h).

Analytical Data and Characterization

Spectral Properties

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-F).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.92–7.35 (m, 3H, Ar-H).

  • ¹³C NMR : δ 158.2 (C=O), 115.3 (CF₃).

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)
Trifluoroacetyl chloride85>98%
TFAA7895%
Microwave9099%

Industrial-Scale Considerations

  • Trifluoroacetyl Chloride Handling : Requires vapor-phase reactors to avoid liquefaction (patent US5041647A).

  • Cost Efficiency : TFAA is cheaper but less reactive; chloride offers better atom economy.

  • Environmental Impact : Microwave methods reduce solvent waste.

Challenges and Optimization

  • Byproduct Formation : Over-acylation or hydrolysis mitigated by controlled reagent addition.

  • Solvent Choice : Polar aprotic solvents (DMF, dioxane) improve solubility but complicate purification .

Q & A

Q. What are the recommended safety protocols for handling 6-Trifluoroacetamido-benzothiazole in laboratory settings?

  • Methodological Answer : Handling requires strict adherence to safety measures:
  • Use local exhaust ventilation and avoid contact with strong oxidizing agents to prevent hazardous reactions .
  • Wear personal protective equipment (PPE), including chemical-resistant gloves (JIS T 8116), dust masks (JIS T8151), and protective eyewear. Long-sleeved clothing is mandatory to minimize skin exposure .
  • Store the compound in tightly sealed glass containers, protected from light, and in a cool, ventilated area .
  • In case of accidental exposure, follow first-aid measures: rinse eyes/skin with water for 15 minutes and seek medical attention .

Q. What synthetic routes are commonly employed for preparing benzothiazole derivatives like this compound?

  • Methodological Answer : Synthesis often involves:
  • Microwave-assisted reactions : For example, fluorenyl amine reacts with 4-methoxy phenacyl bromide under microwave irradiation (130°C, 45 min) to form fused benzothiazole derivatives .
  • Reflux methods : Substituted benzaldehydes react with triazole precursors in ethanol under reflux, followed by solvent evaporation and filtration .
  • Cross-coupling reactions : Cu(I)/TMEDA-catalyzed coupling of imidoyl chlorides with amines introduces trifluoromethyl groups, though ligand selection is critical for efficiency .

Q. How is structural characterization performed for this compound derivatives?

  • Methodological Answer : Key techniques include:
  • Spectroscopy : NMR (¹H and ¹³C) and IR confirm functional groups and purity. For example, imidazo[2,1-b]thiazole derivatives are validated via chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl stretches (~1700 cm⁻¹) .
  • Elemental analysis : Combustion analysis verifies calculated vs. experimental C/H/N content, ensuring <0.4% deviation .
  • X-ray crystallography : Resolves intermolecular interactions (e.g., weak C–H···O hydrogen bonds in crystal lattices) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing trifluoromethyl groups into benzothiazole scaffolds?

  • Methodological Answer : Optimization strategies include:
  • Catalyst screening : Cu(I)/TMEDA systems enhance cross-coupling efficiency between N-(2-haloaryl)trifluoroacetimidoyl chlorides and amines. Bromo/chloro substituents on imidoyl chlorides show varying reactivity, requiring ligand adjustments (e.g., phosphine ligands for aryl chlorides) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates, while ethanol facilitates condensation reactions .
  • Temperature control : Microwave irradiation reduces reaction times (e.g., 45 min vs. 24 hrs for conventional heating) and minimizes side products .

Q. How can contradictory biological activity data for benzothiazole derivatives be resolved?

  • Methodological Answer : Contradictions may arise from:
  • Structural variations : Subtle changes (e.g., para-fluorophenyl vs. para-bromophenyl substituents) alter binding affinities. Docking studies (e.g., with HIV-1 protease) reveal steric and electronic effects on activity .
  • Assay conditions : Varying cell lines or incubation times impact results. For example, short-term assays (≤72 hrs) may show cytotoxicity, while longer studies highlight metabolic stability .
  • Effort-resource imbalance : Prolonged experimental stress (analogous to workplace presenteeism) can skew in vitro results; staggered testing intervals (e.g., 1 week vs. 1 year) clarify time-dependent effects .

Q. What strategies are effective for analyzing intermolecular interactions in benzothiazole-based crystals?

  • Methodological Answer : Advanced approaches include:
  • Single-crystal X-ray diffraction : Resolves dihedral angles (e.g., 4.87° between benzothiazole and phenyl rings) and quantifies planarity deviations (<0.045 Å) .
  • Hirshfeld surface analysis : Maps weak interactions (e.g., C–H···O, π-π stacking) contributing to supramolecular chain formation .
  • DFT calculations : Predicts stabilization energies of hydrogen-bonded networks, validated against experimental lattice parameters .

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